Ethyl 2-amino-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 51527-93-6 . It has a molecular weight of 217.23 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3,(H2,12,13,14) .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 187-189°C .Scientific Research Applications
Antibacterial Agents
Ethyl 2-amino-1,8-naphthyridine-3-carboxylate and its analogs are notable for their application in the development of antibacterial agents. Studies have shown that certain derivatives, such as those with an amino- and/or hydroxy-substituted cyclic amino group, demonstrate significant antibacterial activity. For instance, some compounds have been identified to be more active than enoxacin, a known antibacterial agent, and are thus considered promising for further biological study. The in vitro and in vivo antibacterial screenings of these compounds reveal their potential in treating bacterial infections, emphasizing their relevance in the field of medicinal chemistry (Egawa et al., 1984).
Synthesis of Antimicrobial Compounds
Research has also focused on the synthesis of various esters derived from this compound and their evaluation as antimicrobial agents. The synthesis process, involving different alcohols, yields compounds that have been screened for their antimicrobial properties. This synthesis and evaluation process is crucial for identifying new potential antimicrobial compounds and expanding the arsenal of tools available for fighting microbial infections (Ramesh & Sreenivasulu, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which this compound belongs, have been known for their diverse biological activities .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, potentially involving multicomponent reactions .
Biochemical Pathways
1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is a powder at room temperature, with a melting point of 187-189°c , which could potentially influence its bioavailability.
Result of Action
1,8-naphthyridines are known for their diverse biological activities .
Action Environment
It’s known that the compound is stable at room temperature , which could potentially influence its action and efficacy.
properties
IUPAC Name |
ethyl 2-amino-1,8-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGJZJDBWIRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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